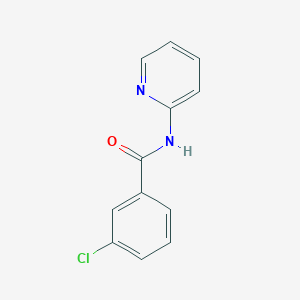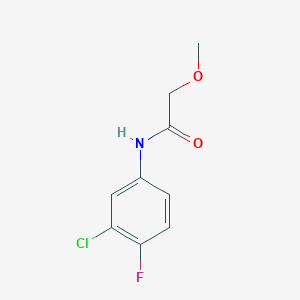
3-chloro-N-2-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-2-pyridinylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as Triclabendazole, and it belongs to a class of chemicals called benzimidazoles. Triclabendazole is a potent anthelmintic drug that is used to treat parasitic infections in animals. However, the chemical has also shown promising results in treating human diseases, such as cancer. In
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 3-chloro-N-2-pyridinylbenzamide have been extensively studied in scientific research. The compound has shown promising results in treating various types of cancer, such as liver cancer, breast cancer, and leukemia. Triclabendazole has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the chemical has been shown to have anti-inflammatory and immunomodulatory effects, which can be beneficial in treating autoimmune diseases, such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 3-chloro-N-2-pyridinylbenzamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. The compound binds to the colchicine-binding site of tubulin and disrupts the microtubule structure, leading to cell cycle arrest and apoptosis. Additionally, Triclabendazole has been found to inhibit the activity of various enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-2-pyridinylbenzamide have been extensively studied in vitro and in vivo. The compound has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, Triclabendazole has been shown to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and angiogenesis. The chemical has also been found to have anti-inflammatory and immunomodulatory effects, which can be beneficial in treating autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-chloro-N-2-pyridinylbenzamide in lab experiments is its potent and selective activity against cancer cells. The compound has been found to be effective in treating various types of cancer, including drug-resistant tumors. Additionally, Triclabendazole has been shown to have low toxicity and few side effects in animal models. However, one of the limitations of using the chemical in lab experiments is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
The potential therapeutic applications of 3-chloro-N-2-pyridinylbenzamide are vast, and there are many future directions for research in this area. One of the areas of interest is the development of new formulations and delivery methods that can improve the bioavailability and pharmacokinetics of the chemical. Additionally, further studies are needed to investigate the mechanism of action of Triclabendazole and its potential interactions with other drugs. Furthermore, the chemical's anti-inflammatory and immunomodulatory effects need to be explored in more detail to determine their potential therapeutic applications in autoimmune diseases. Finally, more research is needed to determine the safety and efficacy of Triclabendazole in human clinical trials.
Conclusion
In conclusion, 3-chloro-N-2-pyridinylbenzamide is a chemical compound that has shown promising results in treating various types of cancer and autoimmune diseases. The compound's mechanism of action involves the inhibition of tubulin polymerization and the modulation of various genes and proteins involved in cell cycle regulation, apoptosis, and angiogenesis. Triclabendazole has low toxicity and few side effects, making it an attractive candidate for further research and development. However, more studies are needed to investigate its potential therapeutic applications and interactions with other drugs.
Synthesemethoden
The synthesis of 3-chloro-N-2-pyridinylbenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminopyridine in the presence of a reducing agent, such as iron powder. The reaction results in the formation of 3-chloro-N-2-pyridinylbenzamide, which can be further purified using various techniques, such as recrystallization or chromatography.
Eigenschaften
IUPAC Name |
3-chloro-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-5-3-4-9(8-10)12(16)15-11-6-1-2-7-14-11/h1-8H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAYBXSRQYUJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-pyridin-2-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5788154.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5788159.png)
![N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5788171.png)
![2-[(2-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5788173.png)
![methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5788184.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5788201.png)
![{4-[(2-thienylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5788209.png)



![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5788228.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5788242.png)
![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide](/img/structure/B5788249.png)
